L-Glucose-[1-3H(N)]
Description
Significance of Carbohydrate Stereoisomers in Biological Systems
Carbohydrates are fundamental molecules in biology, serving as primary energy sources, structural components, and signaling molecules. britannica.com The spatial arrangement of atoms within these molecules, known as stereoisomerism, has profound biological consequences. sketchy.comsolubilityofthings.com Stereoisomers are compounds with the same molecular formula and connectivity but different three-dimensional arrangements of their atoms. sketchy.com
In biological systems, the interactions between molecules are highly specific, akin to a lock and key. Enzymes and protein receptors are designed to recognize and bind to molecules with a particular stereochemical configuration. fiveable.me For carbohydrates, the most significant stereoisomers are enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images). sketchy.com The D- and L-configurations of sugars, determined by the orientation of the hydroxyl group on the chiral carbon furthest from the carbonyl group, are a prime example of enantiomerism. sketchy.comfiveable.me
Biological systems predominantly utilize D-sugars. For instance, D-glucose is the primary fuel for cellular respiration, while its enantiomer, L-glucose, is generally not metabolized by most organisms. britannica.comjst.go.jp This high degree of stereoselectivity is a cornerstone of biochemistry, influencing everything from nutrient metabolism to drug efficacy. solubilityofthings.com The differing biological activities of stereoisomers underscore their importance in understanding and manipulating biological processes. fiveable.me
Rationale for Tritium (B154650) Labeling in Investigating Metabolic Dynamics
Metabolic labeling is a powerful technique used to track the fate of molecules within a living system. creative-proteomics.com This involves introducing a "tagged" version of a molecule, where one or more atoms are replaced with an isotope. Tritium (³H), a radioactive isotope of hydrogen, is a commonly used label in metabolic studies for several reasons. creative-proteomics.com
The key advantage of tritium labeling is its high sensitivity. researchgate.net The low-energy beta radiation emitted by tritium can be readily detected, allowing researchers to trace the movement and transformation of the labeled molecule even at very low concentrations. openmedscience.com Furthermore, replacing a hydrogen atom with tritium generally does not significantly alter the chemical properties of the parent molecule, ensuring that the labeled compound behaves almost identically to its natural counterpart in biological systems. openmedscience.comscispace.com This "non-intrusive" nature is crucial for obtaining accurate data on metabolic pathways. openmedscience.com
Tritium-labeled compounds are instrumental in various research applications, including:
Tracing Biochemical Pathways: Following the journey of a tritiated molecule can reveal the intricate steps of a metabolic pathway, including enzyme-substrate interactions. openmedscience.com
Pharmacokinetic Studies: In drug development, tritium labeling helps determine the absorption, distribution, metabolism, and excretion (ADME) profiles of new pharmaceutical agents. researchgate.netopenmedscience.com
Measuring Metabolic Rates: By monitoring the incorporation and turnover of tritiated substrates, scientists can quantify the rates of various metabolic processes. creative-proteomics.com
Fundamental Distinctions Between L-Glucose-[1-3H(N)] and D-Glucose Tracers
The primary distinction between L-Glucose-[1-3H(N)] and tracers based on its enantiomer, D-glucose, lies in their metabolic fate. While D-glucose is actively transported into cells and readily enters metabolic pathways like glycolysis, L-glucose is largely excluded from these processes in most organisms. jst.go.jpciheam.org This fundamental difference makes them suitable for measuring different aspects of glucose dynamics.
By using these two types of tracers in tandem, researchers can dissect the complex processes of glucose recycling. The difference in the irreversible loss between a D-glucose tracer and L-glucose-[1-3H(N)] can provide a measure of the extrahepatic uptake of D-glucose. nih.gov
Table 1: Comparison of L-Glucose and D-Glucose Tracers
| Feature | L-Glucose-[1-3H(N)] | Tritiated D-Glucose |
| Metabolic Fate | Not metabolized by most cells. jst.go.jpciheam.org | Actively transported and metabolized. britannica.com |
| Primary Use | Measures physical glucose recycling and extracellular volume. ciheam.orgnih.gov | Measures total glucose turnover and uptake. publish.csiro.au |
| Cellular Transport | Does not cross cell membranes. ciheam.org | Actively transported into cells. |
| Clearance Mechanism | Primarily glomerular filtration. ciheam.org | Cellular uptake and metabolism, renal filtration. |
Historical Context and Evolution of L-Glucose Applications in Biochemical Studies
The study of L-sugars dates back to the late 19th century with the pioneering work of Emil Fischer, who established the principles of sugar stereochemistry. numberanalytics.com For a long time, L-glucose was considered a rare or non-existent sugar in nature, primarily synthesized for research purposes. colostate.edu Its primary application in early biochemical studies was as a non-metabolizable control to study the transport and metabolism of its biologically active counterpart, D-glucose. jst.go.jp
Due to its inability to enter cells, L-glucose became a standard marker for the extracellular space and an indicator of cell membrane integrity. jst.go.jp It was also proposed as a potential low-calorie sweetener because it is not metabolized, though high manufacturing costs prevented its commercialization. mpbio.comwikipedia.org
More recent research has uncovered that some microorganisms, particularly bacteria found in soil, are capable of consuming L-glucose. colostate.edu This discovery has challenged the long-held belief that L-sugars are biologically inert and has opened up new avenues of research into a "shadow" biochemical economy. colostate.edu
The development of radiolabeled forms of L-glucose, such as L-Glucose-[1-3H(N)], significantly enhanced its utility as a research tool. These tracers have been instrumental in studies of glucose kinetics, allowing for precise measurements of glucose distribution volume and physical recycling. ciheam.orgnih.gov Furthermore, derivatives of L-glucose have been investigated for potential therapeutic applications. For instance, L-glucose pentaacetate was found to stimulate insulin (B600854) release, suggesting a potential role in the treatment of type 2 diabetes. mpbio.comresearchgate.net
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H12O6 |
|---|---|
Molecular Weight |
182.16 g/mol |
IUPAC Name |
(2S,3R,4S,5S)-2,3,4,5,6-pentahydroxy-1-tritiohexan-1-one |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m1/s1/i1T |
InChI Key |
GZCGUPFRVQAUEE-VKERAGMXSA-N |
Isomeric SMILES |
[3H]C(=O)[C@H]([C@@H]([C@H]([C@H](CO)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Origin of Product |
United States |
Radiochemical Synthesis and Characterization of L Glucose 1 3h N
Methodologies for Chemical Synthesis of L-Glucose Enantiomer
The synthesis of L-glucose is a non-trivial process due to its rarity in nature. Several synthetic routes have been established, often starting from more readily available sugars like D-glucose or L-arabinose. cdnsciencepub.comgoogle.com These methods involve multi-step sequences that manipulate stereocenters to achieve the desired L-configuration.
One of the earliest and most classic approaches is the chain elongation of L-arabinose, a naturally occurring pentose. google.com The Kiliani-Fischer synthesis, for instance, extends the carbon chain of L-arabinose to produce a mixture of epimeric hexoses, L-glucose and L-mannose, which then require separation. A common variation of this method involves the condensation of L-arabinose with nitromethane, followed by a Nef reaction to yield the corresponding sugars. google.com
Alternatively, L-glucose can be synthesized from its abundant enantiomer, D-glucose. These pathways are often complex, involving the inversion of multiple chiral centers. A notable strategy involves the conversion of D-glucose into an intermediate like L-glucono-1,5-lactone, which can then be reduced to L-glucose. cdnsciencepub.comresearchgate.netcdnsciencepub.com Another innovative approach achieves the transformation by strategically switching the functional groups at the C1 and C5 positions of D-glucose derivatives. rhhz.net Furthermore, syntheses have been developed starting from other D-sugar derivatives, such as D-glycero-D-gulo-heptono-lactone, which can be converted to L-glucurone and subsequently reduced to L-glucose. researchgate.netcdnsciencepub.com
| Starting Material | Key Strategy | Primary Intermediate(s) | Reference |
|---|---|---|---|
| L-Arabinose | Chain Elongation (Kiliani Synthesis) | L-glucononitrile / Nitroalcohols | cdnsciencepub.comgoogle.com |
| D-Glucose | Multi-step stereochemical inversion | L-Glucono-1,5-lactone | cdnsciencepub.comresearchgate.netcdnsciencepub.com |
| D-Glucose | C1/C5 functional group switching | C-glycoside intermediates | rhhz.net |
| D-glycero-D-gulo-heptono-lactone | Oxidation and Reduction | L-Glucurone | researchgate.netcdnsciencepub.com |
Strategies for Tritium (B154650) Labeling at Specific Carbon Positions ([1-3H(N)])
The introduction of a tritium (³H) atom at a specific position requires a regioselective chemical reaction. For labeling at the anomeric carbon (C1), the most effective strategy is the reduction of a suitable precursor, namely the corresponding aldonic lactone, with a tritiated hydride reagent. nih.gov
The synthesis of L-Glucose-[1-³H(N)] typically involves:
Preparation of the Precursor : L-glucono-δ-lactone is synthesized via one of the methods described in section 2.1.
Tritiated Reduction : The L-glucono-δ-lactone is then reduced using a tritium-labeled reducing agent. Lithium borohydride-t (LiB³H₄) and sodium borohydride-t (NaBH³H₄) are commonly employed for this purpose. nih.govmdpi.com This reaction opens the lactone ring and introduces a tritium atom specifically at the C1 position, forming the hemiacetal group of L-glucose.
This method is highly advantageous as it introduces the expensive and radioactive tritium isotope in one of the final steps of the synthesis, maximizing efficiency and minimizing the handling of radioactive intermediates. mdpi.com The resulting L-Glucose-[1-³H(N)] can achieve the high specific activity necessary for sensitive tracer experiments. nih.govmdpi.com
Radiochemical Purity Assessment and Chromatographic Techniques
Ensuring the quality of a radiolabeled compound is paramount for its use in quantitative studies. The assessment involves determining its radiochemical purity, chemical purity, and specific activity.
Radiochemical Purity refers to the proportion of the total radioactivity that is present in the desired chemical form, L-glucose. openmedscience.com This is crucial as radiolabeled impurities can lead to erroneous experimental results. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for this assessment. openmedscience.com The sample is passed through an HPLC system equipped with a radioactivity detector (e.g., a flow scintillation analyzer) in series with a conventional detector (e.g., refractive index or pulsed amperometric detector). This setup allows for the separation of L-Glucose-[1-³H(N)] from any unlabeled precursors, non-radioactive impurities, and other radiolabeled byproducts. mdpi.comopenmedscience.com
Other powerful chromatographic techniques are also employed in carbohydrate analysis:
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) : This method is highly sensitive and allows for the direct analysis of non-derivatized carbohydrates by separating them based on the pKa values of their hydroxyl groups in alkaline eluents. thermofisher.comd-nb.info
Gas Chromatography (GC) : Often coupled with Mass Spectrometry (GC-MS), GC provides excellent resolution but requires the carbohydrates to be chemically derivatized to make them volatile. researchgate.net
Thin-Layer Chromatography (TLC) : A simpler technique used for rapid purity checks and for the isolation of products during synthesis. researchgate.netcdnsciencepub.com
Specific Activity , expressed in Curies per millimole (Ci/mmol) or Becquerels per mole (Bq/mol), quantifies the amount of radioactivity per amount of substance. openmedscience.com It is a critical parameter for ensuring the sensitivity of tracer assays and is determined by quantifying the total radioactivity and the total mass of the purified compound.
| Analytical Technique | Primary Application | Key Features | Reference |
|---|---|---|---|
| HPLC with Radio-detector | Radiochemical Purity | Separates and quantifies radiolabeled species. | mdpi.comopenmedscience.com |
| HPAE-PAD | Chemical Purity & Quantification | High sensitivity for non-derivatized carbohydrates. | thermofisher.comd-nb.info |
| GC-MS | Structural Confirmation & Purity | High resolution; requires derivatization. | researchgate.net |
| Tritium NMR (³H-NMR) | Confirmation of Label Position | Unambiguously determines the site of tritium labeling. | mdpi.com |
| Liquid Scintillation Counting | Quantification of Radioactivity | Measures total beta emission to determine specific activity. | mdpi.com |
Evaluation of Isotopic Stability and Potential for Tritium Exchange
The utility of a tritiated tracer depends on the stability of the carbon-tritium (C-³H) bond under experimental conditions. While the C-³H bond is stronger than the corresponding C-¹H bond, the tritium atom can be lost through chemical or enzymatic exchange with protons from the solvent, typically water. oregonstate.edu
For L-Glucose-[1-³H(N)], the tritium is attached to the anomeric carbon. In aqueous solution, glucose exists in equilibrium between its cyclic hemiacetal forms (α and β) and the open-chain aldehyde form. snmjournals.org While the tritium is relatively stable in the cyclic forms, the transient opening of the ring to the aldehyde could create a potential, albeit generally low, risk for exchange at the C1 position, especially under basic or acidic conditions.
Studies on D-Glucose-1-t have demonstrated high isotopic stability under specific chemical conditions. For example, oxidation of D-Glucose-1-t to D-gluconic acid resulted in a complete loss of radioactivity, confirming that the label was exclusively located at the C1 position and did not exchange to other positions during the reaction. nih.gov However, the biological environment presents different challenges. It has been noted in some metabolic studies that enzymatic activity, such as that from phosphomannose isomerase, can catalyze the exchange of tritium from the C1 position of glucose. umich.edu Therefore, the stability of L-Glucose-[1-³H(N)] must be carefully evaluated within the context of the specific biological system and experimental design to ensure that the observed radioactivity accurately traces the fate of the intact L-glucose molecule. mdpi.comnih.gov
L Glucose 1 3h N As a Research Tool for Extracellular Volume and Transport
Theoretical Basis for L-Glucose as a Non-Metabolizable Tracer
L-Glucose, the enantiomer of the naturally occurring D-glucose, serves as a valuable research tool precisely because it is not readily metabolized by most living organisms. wikipedia.org The fundamental principle behind its use as a tracer lies in its structural similarity to D-glucose, allowing it to interact with glucose transporters, yet its stereochemical configuration prevents it from being a substrate for the initial and critical step of glycolysis.
The metabolic pathway for glucose in mammalian cells begins with phosphorylation by the enzyme hexokinase, which converts D-glucose into D-glucose-6-phosphate. wikipedia.orgnih.gov This phosphorylation effectively traps the glucose molecule within the cell, marking it for further metabolism. wikipedia.orgnih.gov However, hexokinase is highly specific to the D-isomer of glucose and cannot phosphorylate L-glucose. wikipedia.org This enzymatic specificity is the cornerstone of L-glucose's utility as a non-metabolizable tracer.
Because L-glucose is not phosphorylated, it does not enter the glycolytic pathway and is not consumed as an energy source. wikipedia.org This property allows it to be used as a marker to trace the movement and distribution of a glucose-like molecule in the extracellular space without the complication of it being altered or consumed by cellular metabolic processes. ahajournals.orgciheam.org The radiolabeled form, L-Glucose-[1-3H(N)], enables researchers to track its concentration and movement with high sensitivity, providing a quantitative measure of extracellular phenomena.
Empirical Evidence Demonstrating Limited Cellular Metabolism of L-Glucose in Mammalian Systems
A substantial body of research provides empirical support for the limited cellular metabolism of L-glucose in mammalian systems, solidifying its role as a reliable extracellular marker. Studies have consistently shown that L-glucose, unlike its D-isoform, is not significantly taken up and metabolized by cells.
One of the key pieces of evidence comes from studies directly comparing the fate of L-glucose and D-glucose in various cell types. For instance, research on mouse fertilization demonstrated that while D-glucose was essential for gamete fusion, non-metabolizable analogues, including L-glucose, were unable to support this process, indicating a lack of metabolic utilization. psu.edu
Furthermore, studies utilizing L-glucose as a marker for extracellular space implicitly confirm its non-metabolizable nature. In experiments measuring intracellular water space in cultured fibroblasts, L-glucose was employed as an extracellular marker, with the assumption that it does not cross the cell membrane and enter the intracellular compartment to a significant degree. nih.gov Similarly, in studies of the blood-brain barrier, L-glucose has been used as a tracer to assess permeability, a function that relies on its inability to be transported into and metabolized by brain cells. nih.gov
Research in conscious rats has also shown that while insulin (B600854) stimulates the transport of D-glucose analogues into cells, it does not affect the distribution kinetics or volumes of L-glucose in the extracellular space. nih.gov This finding further underscores that L-glucose is not subject to the insulin-mediated metabolic pathways that regulate D-glucose uptake.
Table 1: Research Findings on L-Glucose Metabolism
| Study Focus | Model System | Key Finding | Reference |
|---|---|---|---|
| Gamete Fusion | Mouse | L-glucose could not substitute for D-glucose in supporting sperm-oocyte fusion, indicating it is not metabolized to provide the necessary energy. | psu.edu |
| Intracellular Volume | Cultured Fibroblasts | L-glucose was used as a reliable marker for the extracellular space, premised on its limited entry into cells. | nih.gov |
| Blood-Brain Barrier | Rats | L-glucose served as a tracer to measure transport across the barrier, a role dependent on its non-metabolizable characteristic. | nih.gov |
| Insulin's Effect on Glucose Distribution | Conscious Rats | Insulin did not alter the extracellular distribution of L-glucose, unlike its significant effect on D-glucose transport. | nih.gov |
Applications in Cellular and Tissue Level Investigations
Measurement of Extracellular Fluid Compartment Volume
L-Glucose-[1-3H(N)] is an exemplary tracer for quantifying the volume of the extracellular fluid (ECF) compartment. The ECF, which includes both the interstitial fluid and the plasma volume, is a critical physiological space. The utility of L-glucose in this application stems from its inability to cross cell membranes via glucose transporters and its metabolic inertness, which ensures it remains confined to the extracellular space for the duration of the measurement period.
The fundamental method for determining the ECF volume using L-Glucose-[1-3H(N)] is the tracer dilution principle. This principle states that the volume of a compartment can be calculated by introducing a known amount of a tracer and measuring its concentration after it has evenly distributed throughout that compartment. The apparent volume of distribution (Vd) is calculated using the formula:
Vd = Total Amount of Tracer Administered / Plasma Concentration of Tracer at Equilibrium
For this measurement, a known quantity of L-Glucose-[1-3H(N)] is administered intravenously. After allowing sufficient time for the tracer to distribute throughout the ECF but before significant clearance by the kidneys occurs, blood samples are taken to determine the plasma concentration of the tritium (B154650) label. Because L-glucose distributes into a space that is functionally equivalent to the ECF, its Vd provides a reliable estimate of the ECF volume. msdmanuals.com
Research has directly demonstrated that the volume of distribution for L-glucose corresponds to the extracellular space. physiology.org A study in beagles provided direct proof that the glucose Vd equals the ECF under basal conditions by using [1-¹⁴C]-L-glucose as an extracellular marker. physiology.org
| Tracer | Measured Volume of Distribution (mL/kg) | Primary Distribution Space |
|---|---|---|
| [1-¹⁴C]-L-Glucose | 204 | Extracellular Space |
| [2-³H]-D-Glucose | 191 | Extracellular + Intracellular Space |
| [3-³H]-D-Glucose | 206 | Extracellular + Intracellular Space |
This table is based on data from a study demonstrating the use of L-glucose as an extracellular marker. physiology.org The Vd of L-glucose is used as the benchmark for the extracellular fluid volume.
The interstitial fluid (ISF) is the component of the ECF that surrounds the tissue cells. Its volume can change under various physiological and pathological conditions, such as edema (expansion) or dehydration (contraction). L-Glucose-[1-3H(N)] can be used to monitor these dynamics.
By performing serial measurements of the L-glucose Vd over time, investigators can track changes in the ECF volume. Since the plasma volume is relatively stable over short periods, significant changes in the L-glucose Vd are primarily attributed to shifts in the interstitial fluid volume. For example, in a condition that causes fluid to move from the vasculature into the interstitium, such as systemic inflammation, a sequential increase in the calculated Vd of L-Glucose-[1-3H(N)] would indicate an expansion of the interstitial space. Conversely, a decrease in the Vd would suggest contraction of this compartment. This application is crucial for studying the pathophysiology of edema and for assessing the effects of therapies aimed at mobilizing interstitial fluid. nih.govnih.gov
The rate at which L-Glucose-[1-3H(N)] is cleared from the interstitial space of a specific tissue provides valuable insights into local hemodynamics and capillary function. After the tracer has been administered and has equilibrated within the ECF, its rate of disappearance from the tissue's interstitial fluid (a process known as washout) can be monitored, often by sampling local lymph fluid or using microdialysis techniques. physiology.orgnih.gov
The washout curve of L-Glucose-[1-3H(N)] is influenced by two primary factors:
Tissue Perfusion (Blood Flow): A higher blood flow rate will lead to a faster washout of the tracer from the interstitium back into the circulation.
Capillary Permeability: The ease with which the tracer can move from the interstitial fluid back across the capillary endothelium into the blood also affects the clearance rate.
By analyzing the shape of the washout curve, researchers can infer physiological information. A rapid washout phase suggests high perfusion, while a slow, prolonged clearance (a plateau pattern) might indicate impaired blood flow or reduced capillary exchange. ahajournals.org This analysis is particularly useful in studies of peripheral vascular disease, shock, and other conditions affecting microcirculation.
Elucidation of Glucose Transport Mechanisms Across Biological Membranes
The transport of D-glucose into cells is a complex process involving both carrier-mediated (facilitated) diffusion and non-specific, non-saturable transport. Because L-Glucose-[1-3H(N)] is not recognized by the primary glucose transporters (GLUTs), it serves as an indispensable tool for dissecting these distinct transport components. nih.govnih.gov
Total cellular uptake of D-glucose is the sum of two processes:
Facilitated Diffusion: A saturable process mediated by GLUT proteins that follows Michaelis-Menten kinetics. jci.org This is the primary mechanism for glucose entry into most cells.
Non-Saturable Transport: A linear, concentration-dependent process that includes simple diffusion across the lipid bilayer and transport through any non-specific pathways.
To isolate and quantify the facilitated diffusion component, researchers conduct parallel uptake experiments using radiolabeled D-glucose (e.g., [¹⁴C]-D-glucose) and L-Glucose-[1-3H(N)]. The uptake of L-glucose is assumed to represent the entire non-saturable component. Therefore, the rate of true facilitated glucose transport can be calculated by subtracting the L-glucose uptake rate from the total D-glucose uptake rate. core.ac.uk
Rate of Facilitated Transport = (Total D-glucose Uptake) - (L-glucose Uptake)
This method is fundamental for studying the regulation of glucose transport, for example, in response to insulin (B600854) in muscle and adipose tissue. researchgate.net
| Condition | Total D-Glucose Uptake (pmol/mg/min) | L-Glucose Uptake (Non-Saturable) (pmol/mg/min) | Calculated Facilitated Transport (pmol/mg/min) |
|---|---|---|---|
| Basal | 15.0 | 2.5 | 12.5 |
| Insulin-Stimulated | 50.0 | 2.5 | 47.5 |
This table provides a hypothetical example based on the established experimental principle. The non-saturable uptake measured by L-glucose is unaffected by insulin, allowing for the precise quantification of the increase in facilitated transport.
The family of GLUT proteins exhibits a high degree of stereoselectivity, preferentially binding and transporting D-glucose over its L-isomer. wikipedia.org L-Glucose-[1-3H(N)] is a key tool for demonstrating and quantifying this specificity. In competitive binding assays, a vast excess of unlabeled D-glucose can effectively block the transport of radiolabeled D-glucose, whereas L-glucose has little to no inhibitory effect.
Furthermore, techniques like photolabeling with reagents that bind to glucose transporters can confirm this stereoselectivity. For instance, the binding of a biotinylated bis-glucose photolabeling reagent to cell surface GLUT4 can be competitively inhibited by D-glucose, but not by L-glucose. nih.gov This confirms that the binding site on the transporter is structurally specific to the D-enantiomer. The minimal uptake of L-glucose compared to D-glucose serves as a direct measure of the transporter's stereochemical fidelity, a fundamental characteristic of its biological function.
| Compound | Interaction with GLUT Binding Site | Transport Efficiency via GLUTs |
|---|---|---|
| D-Glucose | High Affinity | High |
| L-Glucose | Negligible Affinity | Minimal / Negligible |
Studies on Cellular Glucose Uptake in Diverse Cell Types
In the study of cellular glucose uptake, L-Glucose-[1-3H(N)] is often used as a negative control to differentiate carrier-mediated transport from non-specific uptake or simple diffusion.
In adipocyte glucose transport studies, L-Glucose-[1-3H(N)] is employed to measure the component of glucose uptake that is not mediated by glucose transporters. This "non-specific" uptake includes passive diffusion across the lipid bilayer and any trapping of the radiolabel in the extracellular fluid adhering to the cells. By subtracting the uptake of L-Glucose-[1-3H(N)] from the total uptake of a radiolabeled transportable sugar (like 2-deoxy-D-glucose or 3-O-methyl-D-glucose), researchers can quantify the true transporter-mediated glucose influx. This is particularly crucial when studying the effects of insulin and other metabolic regulators on fat cells.
| Parameter | Description | Typical Application with L-Glucose-[1-3H(N)] |
|---|---|---|
| Total Glucose Uptake | The total amount of a radiolabeled glucose analog (e.g., [3H]2-deoxy-D-glucose) that enters the adipocyte over a specific time period. | Not directly measured with L-Glucose-[1-3H(N)]. |
| Non-Specific Uptake | The portion of glucose uptake that is not mediated by specific glucose transporter proteins. This includes passive diffusion and extracellular trapping. | Directly measured by incubating adipocytes with L-Glucose-[1-3H(N)]. |
| Specific Glucose Uptake | The component of glucose uptake that is mediated by glucose transporters (e.g., GLUT4). | Calculated by subtracting the non-specific uptake (measured with L-Glucose-[1-3H(N)]) from the total glucose uptake. |
The human erythrocyte, with its high concentration of the GLUT1 transporter, is a classic model for studying glucose transport. Research has shown that the transport of D-glucose into red blood cells is a highly specific process. In studies investigating the inhibition of this transport, L-Glucose-[1-3H(N)] has been used to confirm the stereospecificity of the transporter. For instance, in photoaffinity labeling studies with the potent glucose transport inhibitor cytochalasin B, it was demonstrated that D-glucose could protect the transporter from being labeled, whereas L-glucose had no such protective effect. This indicates that L-glucose does not bind to the glucose transporter and its minimal uptake occurs through passive diffusion. nih.gov
| Experimental Condition | Observation with D-Glucose | Observation with L-Glucose | Inference |
|---|---|---|---|
| Photoincorporation of [3H]cytochalasin B | D-glucose partially blocks the labeling of the glucose transporter. | L-glucose does not block the labeling of the glucose transporter. nih.gov | The glucose transporter binding site is stereospecific for D-glucose. |
| Uptake into Erythrocytes | Rapid, carrier-mediated uptake via GLUT1. | Minimal uptake, likely through passive diffusion. | L-glucose is not a substrate for the GLUT1 transporter. |
Astrocytes play a critical role in brain energy metabolism, taking up glucose from the blood and providing energy substrates to neurons. To accurately measure the specific uptake of glucose into astrocytes, it is essential to account for non-transporter-mediated flux. L-Glucose-[1-3H(N)] can be used in primary astrocyte cultures or in brain slice preparations to quantify this passive diffusion component. This allows for a more precise determination of the kinetics of astrocytic glucose transporters, such as GLUT1, and how they are regulated by neuronal activity and various signaling molecules.
Skeletal muscle is a major site of postprandial glucose disposal, primarily mediated by the insulin- and contraction-stimulated translocation of GLUT4 to the cell surface. Similar to its use in adipocytes, L-Glucose-[1-3H(N)] serves as an essential tool in skeletal muscle glucose uptake assays. It is used to correct for the contribution of passive diffusion and the trapping of radiolabel in the extracellular space of muscle preparations (e.g., isolated muscles or cultured muscle cells). This correction is vital for accurately assessing the effects of insulin, exercise, and pharmacological agents on GLUT4-mediated glucose transport.
Probing Membrane Permeability and Integrity in Experimental Models
Because L-Glucose-[1-3H(N)] is not transported by the major glucose transporters, its rate of entry into cells is a direct reflection of the permeability of the plasma membrane to small hydrophilic molecules. nih.gov Therefore, it is an excellent probe for assessing membrane integrity. In various experimental models, an increase in the uptake of L-Glucose-[1-3H(N)] can indicate membrane damage or the formation of non-specific pores. This application is valuable in studies of toxicology, ischemia-reperfusion injury, and other conditions that can compromise cell membrane integrity. For example, if a particular treatment is hypothesized to cause cellular damage, an increased accumulation of L-Glucose-[1-3H(N)] within the cells would provide evidence of a compromised membrane barrier.
Investigation of Sugar-Mediated Signaling Pathways as a Non-Metabolized Ligand
In addition to its role as an energy source, glucose can act as a signaling molecule, influencing gene expression and cellular function. These signaling pathways are often initiated by the binding of glucose to a sensor protein, which may or may not be a transporter. A key step in many of these pathways is the phosphorylation of glucose by hexokinase. Since L-glucose is not a substrate for hexokinase, it can be used to investigate sugar-sensing pathways that are independent of metabolism. By using L-Glucose-[1-3H(N)], researchers can determine if the binding of a sugar to a putative cell surface receptor is sufficient to trigger a signaling cascade, without the confounding effects of its subsequent metabolism. This allows for the dissection of signaling events that are purely ligand-receptor mediated from those that are dependent on downstream metabolic products.
Differential Activation of Intracellular Signal Transduction Cascades
While L-glucose is largely unable to be transported into cells through the main glucose transporters (GLUTs) and is not metabolized, its interaction with specific cell surface receptors can initiate intracellular signaling. The tritiated form, L-Glucose-[1-3H(N)], is instrumental in quantifying the binding events that can trigger these cascades. The primary mechanism of L-glucose-induced signaling is through its interaction with the sweet taste receptor TAS1R2/TAS1R3, a G-protein coupled receptor (GPCR). Activation of this receptor can lead to the dissociation of G-protein subunits and the subsequent modulation of second messenger systems.
Research indicates that the binding of ligands to the TAS1R2/TAS1R3 receptor can activate G-proteins, which in turn can modulate the activity of adenylyl cyclase and phospholipase C. This can lead to changes in the intracellular concentrations of cyclic AMP (cAMP) and inositol trisphosphate (IP3), respectively. These second messengers then propagate the signal within the cell, leading to a variety of cellular responses, such as the release of hormones like glucagon-like peptide-1 (GLP-1).
The "differential" activation by L-glucose compared to its enantiomer, D-glucose, is a key area of investigation. While D-glucose can activate these receptors and also be transported into the cell to be metabolized, L-glucose's effects are restricted to receptor binding. This allows researchers to isolate the signaling events that are purely a consequence of receptor activation from those that are influenced by glucose metabolism.
Table 1: Comparative Receptor-Mediated Cellular Responses to L-Glucose and D-Glucose
| Ligand | Receptor | Primary Second Messenger(s) | Example Downstream Effect |
|---|---|---|---|
| L-Glucose | TAS1R2/TAS1R3 | G-protein activation, potential for cAMP and IP3 modulation | GLP-1 secretion from enteroendocrine cells |
| D-Glucose | TAS1R2/TAS1R3 & GLUTs | G-protein activation, ATP production | GLP-1 secretion, insulin secretion, cellular metabolism |
Characterization of Putative Sugar-Sensing Receptors
L-Glucose-[1-3H(N)] is an invaluable probe for the characterization of sugar-sensing receptors, most notably the sweet taste receptor TAS1R2/TAS1R3. Due to its inability to be transported by most glucose transporters, any specific binding observed in cells or tissues can be attributed to receptor interactions.
Studies utilizing radiolabeled L-glucose help in determining the binding affinity, specificity, and density of these receptors on various cell types. For instance, competitive binding assays with L-Glucose-[1-3H(N)] and various unlabeled sugars or artificial sweeteners can elucidate the pharmacological profile of the TAS1R2/TAS1R3 receptor.
Research has demonstrated that L-glucose can elicit a dose-dependent activation of the TAS1R2/TAS1R3 receptor in cell-based functional assays researchgate.net. Computational docking studies have suggested that both L- and D-glucose can fit into the binding pocket of the TAS1R2 subunit of the receptor researchgate.net. This interaction is what mediates the sweet taste perception of L-glucose, which is reported to be similar in intensity to D-glucose at certain concentrations researchgate.net.
The use of L-Glucose-[1-3H(N)] allows for precise quantification of these binding events. For example, saturation binding experiments can determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax), providing key parameters for receptor characterization.
Table 2: Research Findings on L-Glucose Interaction with TAS1R2/TAS1R3 Receptor
| Research Finding | Experimental Approach | Key Observation | Reference |
|---|---|---|---|
| L-glucose activates the human sweet taste receptor TAS1R2/TAS1R3. | Cell-based functional assays with HEK293T cells expressing the receptor. | L-glucose elicited a dose-dependent activation of the receptor. | researchgate.net |
| L- and D-glucose have similar sensory detection thresholds. | Human sensory panel testing. | The detection threshold for L-glucose was found to be similar to that of D-glucose. | researchgate.net |
| Computational modeling of L-glucose binding. | Computational docking simulations. | L-glucose can fit into the Venus flytrap domain of the TAS1R2 subunit. | researchgate.net |
L Glucose 1 3h N in Preclinical in Vivo Research Models
Quantification of Systemic Extracellular Fluid Dynamics in Animal Models
L-Glucose-[1-3H(N)] is utilized as a nonmetabolizable extracellular marker to trace the movement and distribution of fluid outside of the cells. ahajournals.org Its washout kinetics from tissue provide essential data on the volume of the extracellular space and the rate of fluid exchange, which are fundamental parameters in physiological and pathophysiological studies.
The application of L-Glucose-[1-3H(N)] has been documented in various animal models, providing insights into species-specific physiological characteristics. In studies involving rats, the tracer has been used to investigate the relationship between blood flow and glucose uptake in the context of acute regional myocardial ischemia. capes.gov.brsnmjournals.org Researchers have also employed it in human forearm studies to understand how insulin (B600854) affects tissue perfusion. ahajournals.org The use of such tracers is foundational in comparative physiology, as different species can have markedly different target glycemic levels and glucose homeostasis mechanisms. nih.gov For instance, what is considered normal blood glucose for a mouse could be classified as diabetic in humans. nih.gov These species-specific differences extend to organ-level glucose uptake and metabolism, underscoring the need for precise measurement tools in diverse animal models, including mice, rats, and guinea pigs. physiology.orgnih.gov
Table 1: Application of Extracellular Tracers in Physiological Studies Across Species
| Animal Model | Research Focus | Key Findings | Citations |
| Human | Forearm (muscle) glucose uptake and tissue recruitment | Supraphysiological insulin levels increase blood flow and recruit muscle tissue, enhancing glucose uptake. | ahajournals.org |
| Rat | Myocardial ischemia, glucose uptake | The relationship between blood flow and glucose uptake in the ischemic border zone is influenced by glucose uptake levels in normally perfused areas. | capes.gov.brsnmjournals.org |
| Mouse | Organ-specific glucose uptake, sex differences | Sex and diet are independent variables affecting differential glucose uptake in organs like brown fat and skeletal muscle. | nih.gov |
| Guinea Pig | Insulin sensitivity and partitioned glucose metabolism | Demonstrates species-specific differences in whole-body insulin responses compared to humans, rats, and mice. | physiology.org |
| Fish | Red blood cell glucose metabolism | At physiological levels, the ratio of initial glucose uptake to metabolism suggests scope to increase metabolic rate without altering uptake capacity. | biologists.com |
The validity of L-Glucose-[1-3H(N)] as an extracellular tracer is established by its characteristic of not being metabolized or transported across cell membranes, unlike its D-glucose counterparts. ahajournals.org In research protocols, it is often used alongside metabolizable tracers, such as 2-deoxy-D-[1-3H]glucose (a glucose uptake marker) and [14C]sucrose (another extracellular marker), to differentiate between changes in substrate delivery and cellular uptake. physiology.org For instance, studies comparing the washout curves of L-glucose from tissue to the uptake of D-glucose analogues allow for the calculation of the "lumped constant," a critical factor in accurately quantifying glucose metabolic rates. physiology.org
The kinetic theory for nonmetabolizable substances underpins its use; in a system like the forearm, the volume accessible to L-glucose is calculated as the product of the deep vein plasma flow and the mean transit time of the tracer. ahajournals.org This methodology provides a robust way to measure the extracellular volume of distribution. ahajournals.orgphysiology.org While other tracers like [6,6-2H2]glucose are used to measure whole-body glucose turnover, the non-interfering nature of labeled L-glucose makes it valuable when multiple metabolic pathways are being evaluated simultaneously. researchgate.net
Assessment of Regional Blood Flow and Tissue Perfusion
By tracking the distribution and clearance of L-Glucose-[1-3H(N)], researchers can assess regional blood flow and the extent of tissue perfusion. ahajournals.org This is particularly important in understanding how vascular function impacts metabolism, as adequate perfusion is a prerequisite for the delivery of oxygen and nutrients, including glucose, to tissues. researchgate.net
The perfusion data obtained using L-Glucose-[1-3H(N)] is crucial for contextualizing measurements of organ-specific glucose uptake, often measured with tracers like 2-deoxy-D-[1-3H]glucose or 18F-fluorodeoxyglucose (FDG). capes.gov.brnih.govphysiology.org An increase in the accumulation of a metabolic tracer like FDG in an organ could be due to either increased blood flow and delivery or an increase in the rate of cellular transport and metabolism. By using a perfusion marker like L-glucose, these two possibilities can be distinguished.
Studies in skeletal muscle, a major site for glucose disposal, have shown that insulin can increase glucose uptake by enhancing microvascular perfusion, thereby increasing the surface area available for glucose exchange. physiology.orgresearchgate.net In the ischemic heart, the relationship between blood flow and glucose uptake is complex; in some conditions, glucose uptake per unit of blood flow increases as perfusion decreases, a finding clarified by using dual-tracer autoradiography with L-glucose for perfusion and a D-glucose analog for uptake. capes.gov.brsnmjournals.org
Table 2: Correlation Between Tissue Perfusion and Glucose Uptake
| Organ/Tissue | Condition | Perfusion Change | Glucose Uptake Change | Mechanistic Insight | Citations |
| Skeletal Muscle | Supraphysiological Hyperinsulinemia | Increased | Increased | Increased blood flow and tissue recruitment contribute significantly to enhanced glucose uptake. | ahajournals.orgphysiology.org |
| Skeletal Muscle | Physiological Hyperinsulinemia | No significant change | Increased | Increased uptake is primarily due to changes in cellular glucose transport, not bulk flow. | ahajournals.org |
| Myocardium (Ischemic Border Zone) | Acute Ischemia | Decreased | Variable (can increase relative to flow) | Uptake is altered by the metabolic state of adjacent, normally perfused tissue. | capes.gov.brsnmjournals.org |
| Skeletal Muscle | Inhibition of Nitric Oxide Synthase | Blocked insulin-mediated recruitment | Partially inhibited | Demonstrates that insulin-stimulated microvascular recruitment is a nitric oxide-dependent process that contributes to glucose uptake. | physiology.orgnih.gov |
A key methodology for quantifying microvascular recruitment involves the pulse injection of L-[1-3H]glucose into the artery supplying the tissue of interest, followed by the analysis of its washout curve from a draining vein. ahajournals.orgphysiology.org The shape of this washout curve, typically characterized by an early peak and a prolonged tail, indicates that the tracer molecules experience distinctly different transit times through the tissue. ahajournals.org This heterogeneity in transit time is evidence of heterogeneous perfusion within the muscle's extracellular volume. ahajournals.org
An increase in the volume of distribution for L-glucose, calculated from its mean transit time and the plasma flow rate, signifies an increase in the amount of tissue being actively perfused. ahajournals.org This phenomenon, termed microvascular recruitment, suggests that insulin can act to switch flow from nonnutritive to nutritive routes, increasing the capillary surface area available for nutrient and hormone exchange without necessarily increasing total limb blood flow. physiology.orgresearchgate.net This indirect approach provides a quantitative measure of the physiological impact of agents like insulin on the microvasculature. physiology.org
Contribution to Understanding Glucose Homeostasis Regulation (Mechanism-Oriented)
Glucose homeostasis is a tightly regulated process involving a complex interplay between hormones like insulin and glucagon (B607659) and organs such as the pancreas, liver, and skeletal muscle. wikipedia.orgatrainceu.comnih.gov L-Glucose-[1-3H(N)] contributes to understanding the mechanisms of this regulation by isolating the role of substrate delivery from cellular metabolism.
By providing a precise measure of extracellular volume and tissue perfusion, the tracer helps elucidate the hemodynamic effects of hormones. ahajournals.org For example, research using L-glucose has demonstrated that insulin's ability to enhance glucose disposal is not solely due to its effects on cellular glucose transporters but is also significantly influenced by its vascular action of recruiting muscle capillaries. ahajournals.orgphysiology.orgnih.gov This finding helps explain why some vasodilators can increase limb blood flow without affecting insulin-mediated glucose uptake; they may increase nonnutritive flow without recruiting the nutritive capillaries essential for glucose exchange. physiology.org
Therefore, L-Glucose-[1-3H(N)] allows researchers to mechanistically dissect glucose homeostasis. It helps determine whether changes in whole-body or organ-specific glucose uptake are a result of altered perfusion (a delivery issue) or impaired cellular insulin sensitivity (a metabolic issue). This distinction is fundamental to understanding pathologies like insulin resistance, where impaired insulin-mediated capillary recruitment in muscle has been identified as a potential contributing factor. researchgate.net
Investigation of Insulin-Mediated Modulations of Glucose Transport and Distribution
The radiolabeled glucose analog, L-Glucose-[1-3H(N)], serves as a critical tool in preclinical research for elucidating the intricate mechanisms of insulin-mediated glucose transport and its distribution across various tissues. As L-glucose is not readily transported into cells, it is often used as a marker for the extracellular space and to correct for non-carrier-mediated glucose diffusion. ahajournals.org This allows researchers to isolate and quantify the specific contribution of insulin-sensitive glucose transporters, such as GLUT4, in response to insulin stimulation. nih.govnih.gov
In studies involving animal models, the administration of L-Glucose-[1-3H(N)] alongside a metabolizable glucose tracer, such as 2-deoxy-D-[1-3H]glucose or [3-3H]glucose, enables the precise measurement of insulin-stimulated glucose uptake in tissues like skeletal muscle and adipose tissue. biorxiv.orgnih.gov The difference between the uptake of the metabolizable tracer and the non-metabolizable L-Glucose-[1-3H(N)] provides a direct measure of carrier-mediated glucose transport. ahajournals.org
Research has demonstrated that in insulin-sensitive states, insulin administration leads to a significant increase in the translocation of GLUT4 to the plasma membrane of muscle and fat cells, thereby enhancing glucose uptake. nih.gov Conversely, in models of insulin resistance, this process is impaired. nih.gov For instance, in studies with db/db mice, a model for type 2 diabetes, there is a noted reduction in insulin-stimulated glucose transport in skeletal muscle. researchgate.net Similarly, in high-fat diet-fed mice, an established model for obesity and insulin resistance, impaired glucose tolerance is a key feature. plos.org The use of L-Glucose-[1-3H(N)] in these models helps to quantify the extent of this impairment and to investigate the underlying molecular defects in the insulin signaling pathway. pnas.org
Analysis of Glucose Turnover and Production Rates in Preclinical Settings
L-Glucose-[1-3H(N)] is instrumental in the in vivo analysis of glucose turnover and endogenous glucose production (EGP) rates, particularly in preclinical models of metabolic diseases. When used in conjunction with other glucose tracers, such as [3-3H]glucose or [6-3H]glucose, it allows for the application of tracer dilution methodologies to calculate the rates of glucose appearance (Ra) and disappearance (Rd) from the plasma. nih.govpublish.csiro.au
In a typical hyperinsulinemic-euglycemic clamp study, a primed-continuous infusion of a glucose tracer like [3-3H]glucose is administered to achieve a steady-state plasma glucose specific activity. nih.govpsu.edu The rate of glucose infusion required to maintain euglycemia under high insulin levels provides a measure of whole-body insulin sensitivity. researchgate.net The tracer data, corrected for non-specific uptake using L-Glucose-[1-3H(N)], allows for the calculation of EGP suppression by insulin and the stimulation of glucose disposal into peripheral tissues. ahajournals.orgpsu.edu
Studies in various animal models have utilized these techniques to understand the pathophysiology of altered glucose homeostasis. For example, in sheep, dual-tracer studies with [6-3H]- and [U-14C]glucose have been used to model the kinetics of glucose cycling and recycling of glucose carbon. publish.csiro.au In rodent models of type 1 diabetes, such as streptozotocin (B1681764) (STZ)-treated mice, these methods have been employed to assess the efficacy of novel therapeutics in normalizing plasma glucose by affecting EGP and glucose utilization. biorxiv.org Similarly, in models of obesity and type 2 diabetes, such as high-fat diet-fed mice or db/db mice, tracer studies have revealed defects in insulin's ability to suppress hepatic glucose production and stimulate peripheral glucose uptake. plos.orgpsu.edu
Utility in Mechanistic Studies within Preclinical Disease Models of Metabolic Dysregulation
The application of L-Glucose-[1-3H(N)] extends to mechanistic studies within a wide range of preclinical disease models characterized by metabolic dysregulation. These models are crucial for understanding the pathogenesis of human diseases such as type 1 and type 2 diabetes, obesity, and insulin resistance. nih.govfrontiersin.org
In models of type 1 diabetes, often induced by chemical agents like streptozotocin (STZ) that destroy pancreatic beta cells, L-Glucose-[1-3H(N)] can be used to assess the impact of insulin deficiency on glucose transport and metabolism in various tissues. biorxiv.orgnih.gov These studies help in evaluating the efficacy of potential therapies aimed at restoring glucose homeostasis. biorxiv.org
For type 2 diabetes and obesity, which are often modeled using high-fat diets or in genetically predisposed animals like the db/db mouse, L-Glucose-[1-3H(N)] is invaluable for dissecting the complex interplay between insulin resistance, hyperinsulinemia, and hyperglycemia. plos.orgfrontiersin.org For instance, research has shown that in obese, insulin-resistant models, there is a significant impairment in insulin-stimulated glucose uptake in skeletal muscle and adipose tissue. pnas.orgplos.org The use of L-Glucose-[1-3H(N)] allows for the precise quantification of this defect and aids in identifying the specific steps in the insulin signaling cascade that are affected. pnas.org
Furthermore, L-Glucose-[1-3H(N)] is utilized in studies investigating the metabolic effects of various pharmacological agents. For example, in studies on glucokinase activators, L-Glucose-[1-3H(N)] helps to determine their effects on hepatic glucose uptake. plos.org It is also used to study the impact of antipsychotic drugs on glucose metabolism, which can induce weight-gain independent impairments in glucose homeostasis. frontiersin.org
Advanced Methodological Considerations for L Glucose 1 3h N Tracer Studies
Radiometric Detection and Quantification Techniques
The use of L-glucose-[1-3H(N)], a non-metabolizable radiolabeled analog of glucose, is a powerful tool for investigating glucose transport and distribution volume in biological systems. ciheam.org Accurate quantification of this tracer is paramount for the integrity of research findings. The primary method for detecting the beta emissions from the tritium (B154650) (³H) label is liquid scintillation counting (LSC). mdpi.com
Protocols for Liquid Scintillation Counting
Liquid scintillation counting protocols for tritium-labeled compounds like L-glucose-[1-3H(N)] involve several key steps to ensure accurate and reproducible results. mdpi.com Biological samples, such as plasma or tissue homogenates, are mixed with a specialized scintillation cocktail in a vial. revvity.com The beta particles emitted by the tritium interact with the scintillator molecules in the cocktail, producing photons of light. mdpi.com These light flashes are then detected and quantified by a photomultiplier tube within the LSC instrument. mdpi.com
The basic protocol involves:
Sample Preparation: Aliquots of plasma or other biological fluids are carefully pipetted into scintillation vials. For tissue samples, homogenization and protein precipitation steps are often necessary to obtain a clear supernatant for counting. oup.com
Addition of Scintillation Cocktail: A precise volume of a suitable scintillation cocktail is added to each vial. revvity.com The choice of cocktail depends on the nature of the sample (aqueous, organic, etc.) to ensure proper mixing and efficient energy transfer. ezag.comuiuc.edu
Counting: The vials are placed in a liquid scintillation counter, and the radioactivity is measured in counts per minute (CPM). revvity.com
Conversion to Disintegrations Per Minute (DPM): The measured CPM is then converted to DPM, which represents the actual number of radioactive disintegrations occurring per minute. This conversion requires correcting for a phenomenon known as quenching. revvity.com
| Step | Description | Key Considerations |
|---|---|---|
| 1. Sample Collection | Obtain biological samples (e.g., plasma, tissue). | Ensure accurate volume/weight measurement. |
| 2. Sample Preparation | Process samples (e.g., centrifugation, protein precipitation with Ba(OH)₂ and ZnSO₄). oup.com | Minimize sample loss and contamination. |
| 3. Aliquoting | Pipette a precise volume of the prepared sample into a scintillation vial. | Use calibrated pipettes for accuracy. |
| 4. Cocktail Addition | Add a compatible scintillation cocktail (e.g., Ultima Gold™). ezag.com | Ensure complete mixing of sample and cocktail. |
| 5. Counting | Place the vial in a liquid scintillation counter to measure CPM. | Use appropriate energy windows for tritium. |
| 6. Quench Correction | Apply a quench correction method to convert CPM to DPM. | Essential for accurate quantification. |
Considerations for Sample Preparation and Quenching Correction
Quenching is a critical factor that can lead to the underestimation of radioactivity. It refers to any process that reduces the efficiency of the energy transfer from the beta particle to the photomultiplier tube. revvity.com There are two main types of quenching:
Chemical Quenching: This occurs when substances in the sample interfere with the transfer of energy from the solvent to the scintillator molecules. revvity.com
Color Quenching: This happens when colored compounds in the sample absorb the light photons emitted by the scintillator before they reach the detector. revvity.com
To obtain accurate DPM values, quench correction is essential. revvity.com Several methods are available:
Internal Standard Method: A known amount of a standard radioactive source (e.g., tritiated water) is added to the sample after an initial count. The sample is then recounted, and the counting efficiency is calculated based on the difference between the expected and observed increase in counts. revvity.com While accurate, this method is labor-intensive as it requires each sample to be counted twice. psu.edu
External Standard Method (e.g., tSIE): Many modern liquid scintillation counters use an external gamma source to induce Compton scattering in the sample vial. The resulting spectrum is analyzed to determine the degree of quenching. psu.edu The Transformed Spectral Index of the External Standard (tSIE) is a common parameter used for this purpose. ezag.com
Channels Ratio Method: This technique involves counting the sample in two different energy windows. The ratio of the counts in the two channels is dependent on the degree of quenching and can be used to determine the counting efficiency from a pre-established quench curve. hidex.comsfu.ca
Proper sample preparation can minimize quenching. For instance, sample oxidation can eliminate color and chemical quench. revvity.com It is also crucial to use the same type of vial, cocktail, and sample volume for both the standards and the unknown samples to ensure accurate quench correction. hidex.com
Tracer Administration and Biological Sample Collection Strategies
The design of the tracer administration and blood sampling protocol is crucial for obtaining meaningful kinetic data from L-glucose-[1-3H(N)] studies. The choice between a bolus injection and a continuous infusion depends on the specific research question.
Optimizing Bolus Injection Methodologies
A bolus injection involves administering a single, rapid dose of the tracer. physiology.org This method is often used to determine the volume of distribution of a substance. ciheam.org Following the bolus, serial blood samples are collected to measure the decay of the tracer concentration in the plasma over time. publish.csiro.au
Key considerations for optimizing bolus injection studies include:
Accurate Dosing: The exact amount of tracer administered must be known.
Rapid Injection: The injection should be delivered quickly to approximate an ideal bolus input.
Frequent Early Sampling: Blood samples need to be collected frequently, especially in the initial phase after injection, to accurately capture the rapid distribution phase. publish.csiro.au
While simpler to implement than continuous infusion, bolus injections can be less accurate for determining metabolic flux rates, particularly under non-steady-state conditions. biologists.com
Designing Continuous Infusion Protocols for Steady-State Kinetic Analysis
Continuous infusion of L-glucose-[1-3H(N)] is the preferred method for achieving a steady-state concentration of the tracer in the plasma. biologists.comsnmjournals.org This is essential for calculating clearance rates and for studies where the system's kinetics are being observed over a prolonged period. med-engineers.com
A typical continuous infusion protocol involves:
Priming Dose: A priming bolus injection is often administered at the beginning of the infusion to rapidly bring the plasma tracer concentration to the desired steady-state level. biologists.come-enm.org This reduces the time required to reach isotopic equilibrium. e-enm.org
Constant Infusion Rate: The tracer is then infused at a constant rate throughout the experiment. e-enm.org
Steady-State Verification: Blood samples are collected periodically to confirm that a stable plasma tracer concentration has been achieved and is maintained. ashpublications.org
Continuous infusion has been shown to yield more accurate estimates of substrate flux compared to the bolus injection method. biologists.com It is particularly advantageous for studying transient changes in metabolism. snmjournals.org
| Parameter | Bolus Injection | Continuous Infusion |
|---|---|---|
| Administration | Single, rapid injection. physiology.org | Initial priming dose followed by a constant infusion. biologists.come-enm.org |
| Primary Use | Determining distribution volume. ciheam.org | Measuring steady-state kinetics and clearance rates. med-engineers.com |
| Advantages | Simpler to perform. | More accurate for flux measurements, allows for steady-state analysis. biologists.com |
| Disadvantages | Less accurate for non-steady-state conditions, requires extensive modeling. biologists.com | More complex to implement, requires infusion pumps. |
Techniques for Arterialized-Venous Blood Sampling
For many metabolic studies, obtaining arterial blood is ideal as it represents the systemic concentration of a substance before it is altered by peripheral tissues. med-engineers.com However, arterial catheterization can be invasive and carries risks. uvm.edu A common and less invasive alternative is the arterialized-venous blood sampling technique. med-engineers.commyamericannurse.com
This method involves heating the hand to approximately 44-55°C, which causes vasodilation and increases blood flow. uvm.eduturkupetcentre.net This "arterializes" the venous blood in the dorsal hand veins, making its composition, including glucose concentration, very close to that of arterial blood. myamericannurse.comcambridge.org A catheter is inserted in a retrograde fashion into a hand vein for repeated blood sampling. oup.comphysiology.org
While the arterialized-venous technique is suitable for measuring glucose concentrations, it's important to note that for some substances, the concentrations in arterialized-venous blood may still differ slightly from true arterial blood. turkupetcentre.netcambridge.org Therefore, validation against arterial sampling may be necessary for certain applications. turkupetcentre.net
Kinetic Modeling and Mathematical Data Interpretation
The quantitative analysis of data from tracer studies involving L-Glucose-[1-3H(N)] relies heavily on kinetic modeling and sophisticated mathematical interpretation. These models are essential for translating raw tracer concentration data into meaningful physiological parameters.
Principles of Compartmental Modeling in Tracer Studies
Compartmental modeling is a foundational mathematical framework used to analyze the behavior of tracers like L-Glucose-[1-3H(N)] in biological systems. numberanalytics.comahajournals.org This approach simplifies complex physiological systems into a finite number of interconnected compartments. ahajournals.orgturkupetcentre.net A compartment represents a distinct, kinetically homogeneous amount of a substance, which does not necessarily correspond to a physical anatomical space. ahajournals.orgturkupetcentre.net
The core principle of tracer kinetic modeling is that the tracer should be biologically inert and not disturb the system under investigation. numberanalytics.com The movement of the tracer between compartments is described by a system of ordinary differential equations, with rate constants defining the flux of the substance from one compartment to another. numberanalytics.comahajournals.org
In the context of glucose metabolism studies, compartmental models have been used since the mid-20th century to understand glucose kinetics. frontiersin.org These models can range in complexity:
One-compartment model: The simplest model, assuming the tracer is uniformly distributed throughout a single pool. numberanalytics.com
Two-compartment model: Often represents the plasma and tissue spaces as separate compartments. numberanalytics.com
Multi-compartment models: More complex models with multiple compartments to better represent the intricate physiological realities of tracer distribution and exchange. numberanalytics.comfrontiersin.org
For instance, a three-compartment model has been shown to adequately describe glucose kinetics, with compartments potentially representing plasma, a rapidly exchanging pool (like interstitial fluid), and a more slowly exchanging pool. frontiersin.orgphysiology.org The choice of model structure (e.g., catenary or mammillary) can influence the interpretation of data from non-accessible pools. physiology.org
The use of L-Glucose-[1-3H(N)], which is not transported into most cells, allows researchers to specifically trace its kinetics within the extracellular space. nih.gov By combining this with a transportable but non-metabolizable tracer, models can be developed to quantify glucose transport across cell membranes. nih.gov
Table 1: Key Concepts in Compartmental Modeling
| Concept | Description | Relevance to L-Glucose-[1-3H(N)] Studies |
|---|---|---|
| Compartment | A kinetically homogeneous amount of a substance in a specific physical or chemical state. turkupetcentre.net | Represents distinct pools where L-glucose distributes, such as plasma and interstitial fluid. |
| Rate Constant | A parameter that quantifies the fractional rate of transfer of a substance between compartments. numberanalytics.com | Determines the speed at which L-glucose moves between different extracellular spaces. |
| Input Function | The concentration of the tracer in the plasma over time, which drives the model. turkupetcentre.net | The measured plasma concentration of L-Glucose-[1-3H(N)] following its administration. |
| Model Identification | The process of determining the specific compartmental structure and parameter values that best fit the experimental data. nih.gov | Essential for accurately describing the distribution kinetics of L-glucose in the body. |
Strategies for Minimizing Non-Steady-State Errors in Postprandial Glucose Metabolism Research
A significant challenge in metabolic research, particularly in the postprandial (after a meal) state, is dealing with non-steady-state conditions. humankinetics.comphysiology.org During this period, glucose concentrations and fluxes are rapidly changing, which can introduce substantial errors in calculations based on traditional steady-state assumptions. humankinetics.comdiabetesjournals.org The so-called "non-steady-state errors" can lead to inaccurate and even biologically implausible results, such as negative rates of endogenous glucose production. diabetesjournals.org
Several strategies have been developed to mitigate these errors:
Variable Tracer Infusion: One approach is to infuse the tracer at a variable rate that attempts to match the expected changes in the endogenous rate of appearance of the substance being traced. physiology.orgphysiology.org This helps to minimize fluctuations in the tracer-to-tracee ratio (TTR), a key source of non-steady-state error. physiology.orgnih.gov While this "fixed-volume approach" can be effective, it requires some prior knowledge of the expected metabolic changes. physiology.org
Dual-Tracer Method: This method involves using two different tracers simultaneously. physiology.org For example, in postprandial studies, one tracer can be mixed with the ingested meal, while another is infused intravenously. physiology.org However, even with this approach, marked changes in plasma TTRs can occur, leading to errors in the estimation of meal glucose appearance (Ra meal), endogenous glucose production (EGP), and glucose disposal (Rd). physiology.orgnih.gov
Triple-Tracer Approach: To further improve accuracy, a triple-tracer method has been developed. physiology.orgnih.gov This technique uses three tracers—one oral and two intravenous—infused in specific patterns to minimize changes in the plasma ratios of the tracers to both the orally derived and endogenously produced glucose. nih.govresearchgate.net This approach has been shown to be essentially model-independent because it minimizes non-steady-state error, providing more reliable estimates of postprandial glucose fluxes compared to the dual-tracer method. physiology.orgnih.gov Studies have demonstrated that the triple-tracer technique can correct for the underestimation of EGP suppression and overestimation of splanchnic glucose extraction seen with the dual-tracer one-compartment model. nih.gov
Advanced Modeling: Utilizing more sophisticated compartmental models, such as two-compartment models, can also help to reduce the errors associated with non-steady-state conditions, although they may not completely eliminate them. nih.govresearchgate.net Accounting for nonstationary kinetics introduced by factors like exercise is also crucial for accurate estimations. nih.gov
The choice of strategy often depends on the specific research question and the physiological state being investigated. For glucose kinetics, the one-tracer variable-infusion technique is often preferred over a constant infusion. physiology.orgnih.gov
Analytical Challenges in Differentiating Transport from Metabolic Trapping when using Co-tracers (e.g., 2-DG)
A common experimental design to dissect glucose metabolism involves the use of co-tracers, such as L-Glucose-[1-3H(N)] and a labeled glucose analog like 2-deoxy-D-glucose (2-DG). L-glucose is generally considered non-transportable, tracing the extracellular space, while 2-DG is transported into the cell by glucose transporters and phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG-6-P). nih.govnih.gov Because 2-DG-6-P is a poor substrate for further glycolytic enzymes, it becomes effectively "metabolically trapped" inside the cell. nih.govtaylorandfrancis.com
This dual-tracer approach, in theory, allows for the differentiation of glucose transport from subsequent metabolism. However, several analytical challenges exist:
Quantification of 2-DG and its Metabolites: The accurate and sensitive quantification of 2-DG and 2-DG-6-P in biological samples is critical. Traditional HPLC-UV methods are often limited by the lack of a chromophore on the sugar molecules, resulting in poor sensitivity. nih.gov While methods involving fluorescent derivatization or radioisotopic detection exist, they can be complex. nih.govgoogle.com Recently, more sensitive LC-MS methods have been developed to quantify non-radiolabeled glucose analogs and their phosphorylated forms. chemrxiv.org
Interfering Metabolites: In MS-based methods, 2-DG can be difficult to quantify due to interfering metabolites. chemrxiv.org This necessitates robust chromatographic separation to ensure that the measured signal is specific to the tracer and not an endogenous compound.
Model Assumptions: The interpretation of data from these co-tracer studies relies heavily on the assumptions of the kinetic model used. For example, the model assumes that the transport and phosphorylation rates accurately reflect those of glucose and that the trapped tracer does not leak from the cell or get further metabolized, which may not always be entirely true. taylorandfrancis.com
Separation and Detection of Labeled Compounds: When using radiolabeled tracers like L-Glucose-[1-3H(N)] and a 14C-labeled 2-DG, analytical methods must be able to effectively separate and independently quantify the two different isotopes in the same sample. This often involves techniques like dual-label liquid scintillation counting, which requires careful calibration and correction for spectral overlap.
Table 2: Comparison of L-Glucose and 2-Deoxy-D-Glucose as Tracers
| Feature | L-Glucose-[1-3H(N)] | 2-Deoxy-D-Glucose (2-DG) |
|---|---|---|
| Transport | Generally not transported into cells. nih.gov | Transported by glucose transporters (GLUTs). nih.goveclinpath.com |
| Metabolism | Not metabolized. | Phosphorylated by hexokinase to 2-DG-6-P. nih.gov |
| Intracellular Fate | Remains in the extracellular space. | Trapped intracellularly as 2-DG-6-P. taylorandfrancis.com |
| Primary Use | Measures extracellular volume and corrects for glucose that is not taken up by tissues. nih.gov | Measures glucose transport and phosphorylation rate. nih.govfrontiersin.org |
| Analytical Challenge | Accurate quantification in the presence of other tracers. | Differentiating from endogenous glucose and quantifying its phosphorylated form. nih.govchemrxiv.org |
Evaluation of Potential Isotope Effects and Their Impact on Quantitative Accuracy
An important consideration when using isotopically labeled tracers is the potential for isotope effects, which are differences in the reaction rates of isotopically labeled molecules compared to their non-labeled counterparts. nist.gov These effects arise from the difference in mass between isotopes, which can affect bond strength and, consequently, the activation energy of a reaction. For tritium (3H), which is significantly heavier than protium (B1232500) (1H), these effects can be more pronounced.
In the context of L-Glucose-[1-3H(N)], since it is not metabolized, primary kinetic isotope effects related to enzyme-catalyzed bond cleavage are not a concern. However, the presence of the tritium atom could potentially influence its distribution or binding characteristics, although this is generally considered to be minimal.
The more significant concern regarding isotope effects arises when using tritiated tracers that are metabolized, such as [3-3H]-D-glucose. Studies have investigated whether a tritium isotope effect could contribute to the underestimation of glucose turnover rates observed under non-steady-state conditions. nih.govnih.gov
Research findings suggest that:
The handling of unlabeled and labeled glucose across tissues like the forearm is identical under steady-state conditions. nih.gov
The underestimation of glucose production (Ra) seen in non-steady-state conditions is primarily due to the inadequacy of the single-compartment model rather than an isotope effect or tracer impurity. nih.gov
However, it is acknowledged that hydrogen isotope effects can alter the kinetics of specific enzymatic reactions. For example, the phosphoglucoisomerase reaction kinetics can be affected differently by tritium and deuterium, which could be a factor in studies measuring glucose cycling. vanderbilt.edu
Future Research Directions and Emerging Areas for L Glucose 1 3h N
Development of Next-Generation L-Glucose-Based Probes and Non-Invasive Imaging Agents
While L-Glucose-[1-3H(N)] remains a valuable tool for preclinical tracer studies, its use of a beta-emitting radioisotope limits its application to animal models and ex vivo tissue analysis. The future lies in developing L-glucose-based probes compatible with non-invasive clinical imaging modalities like Positron Emission Tomography (PET) and advanced fluorescence microscopy.
PET Imaging Agents: Researchers have developed 2-[18F]fluoro-2-deoxy-L-glucose, an L-glucose analog labeled with the positron-emitter fluorine-18. jst.go.jpsnmjournals.org Unlike its D-isomer (FDG), which is taken up and trapped in metabolically active cells, the L-isomer is excluded from most cells and serves as a tracer for the extracellular space. jst.go.jpopenmedscience.com Studies have demonstrated its potential for imaging sites of inflammation, where vascular permeability is increased, allowing the tracer to accumulate. snmjournals.org For instance, in animal models of infection and inflammation, 2-[18F]fluoro-2-deoxy-L-glucose showed rapid uptake in affected tissues, highlighting its utility for delineating these areas with PET. snmjournals.org This provides a powerful, non-invasive method to quantify changes in tissue permeability associated with various pathologies.
Fluorescent Probes: Another exciting frontier is the creation of fluorescent L-glucose derivatives for high-resolution optical imaging. nih.gov Compounds such as 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-L-glucose (2-NBDLG) have been synthesized. nih.govresearchgate.net Initially developed as a negative control for its D-glucose counterpart (2-NBDG), 2-NBDLG has shown surprising utility. researchgate.netnih.gov Studies have revealed that some malignant cancer cells, unlike healthy cells, aberrantly take up 2-NBDLG. nih.govnih.gov This discovery opens a new avenue for cancer diagnostics, allowing for the visualization and characterization of living cancer cells based on their altered transport functions. nih.gov Combining different fluorescent L-glucose probes, such as the membrane-impermeable 2-TRLG, can further allow for the simultaneous assessment of cell membrane integrity. nih.govnih.gov These tools are particularly promising for applications like probe-based confocal laser endomicroscopy to identify malignant tissues in real-time. nih.gov
The development of these next-generation probes, summarized in the table below, is moving beyond the capabilities of traditional tritium-labeled L-glucose, enabling dynamic and non-invasive imaging in living subjects, including potential clinical applications. pnas.org
Table 1: Next-Generation L-Glucose-Based Imaging Probes
| Probe Type | Example Compound | Imaging Modality | Primary Research Application | Key Finding |
|---|---|---|---|---|
| PET Tracer | 2-[18F]fluoro-2-deoxy-L-glucose | Positron Emission Tomography (PET) | Imaging inflammation and quantifying extracellular space. jst.go.jpsnmjournals.org | Rapidly accumulates in inflamed tissues due to increased vascular permeability, allowing non-invasive visualization. snmjournals.org |
| Fluorescent Probe | 2-NBDLG | Fluorescence Microscopy, Confocal Endomicroscopy | Detecting and characterizing malignant cancer cells. nih.govnih.gov | Specifically taken up by certain cancer cells with malignant features, unlike healthy cells. nih.gov |
| Fluorescent Probe | 2-TRLG | Fluorescence Microscopy | Assessing cell membrane integrity. nih.govnih.gov | Acts as a membrane-impermeable control, allowing for discrimination of cells with compromised membranes when used with 2-NBDLG. nih.gov |
Integration of L-Glucose Tracer Methodologies with Advanced Multi-Omics Approaches
The true power of future metabolic research lies in integrating data across multiple biological scales. L-glucose tracer studies provide critical information on tissue-level glucose distribution and transport. The next step is to connect these physiological parameters with the underlying molecular drivers identified through multi-omics platforms like genomics, transcriptomics, proteomics, and metabolomics. d-nb.info
This integrative approach allows researchers to build more comprehensive models of biological systems. nih.govnih.gov For example, by combining L-glucose-[1-3H(N)] kinetic data with proteomics and metabolomics of a specific tissue, one could correlate changes in extracellular volume or glucose accessibility with the expression of specific transporters, enzymes, or signaling proteins. mdpi.com Computational methods are being developed to integrate these disparate data types into cohesive, predictive models of metabolic flux. nih.govnih.govmdpi.com
Such integrated analyses can reveal how systemic changes, like the response to a drug or the progression of a disease, manifest from the level of gene expression to whole-body physiology. For instance, in Chinese Hamster Ovary (CHO) cells used for antibody production, multi-omics studies have highlighted the need for stable-isotope tracers from multiple nutrients (like glucose and amino acids) to fully understand metabolic reprogramming and production bottlenecks. biorxiv.org Similarly, in cancer research, integrating metabolomics with other omics data can elucidate the complex networks driving tumorigenesis and identify novel therapeutic targets. nih.gov Isotope tracing is a key component of this approach, providing the flux data that links the static snapshots of other omics into a dynamic picture. nih.gov
Refinement of Tracer Techniques for Enhanced Precision in Complex Biological Systems
The accuracy of tracer studies is paramount. A significant challenge in metabolic research has been making precise measurements under non-steady-state conditions, such as the period following a meal. nih.gov The conventional dual-tracer method, while widely used, can introduce substantial errors in calculating glucose production and appearance rates under these dynamic conditions. researchgate.netnih.gov
To address this, a more refined triple-tracer approach has been developed. nih.govphysiology.org This technique uses three different glucose tracers simultaneously:
An oral tracer to track the appearance of ingested glucose.
A first intravenous tracer infused in a pattern that mimics the expected rate of appearance of the oral tracer.
A second intravenous tracer infused in a pattern that mimics the anticipated suppression of endogenous glucose production. physiology.org
Table 2: Comparison of Glucose Tracer Methodologies
| Method | Description | Advantage | Limitation |
|---|---|---|---|
| Dual-Tracer | Uses one oral and one constant-rate intravenous tracer to measure postprandial glucose fluxes. nih.gov | Technically simpler to implement. nih.gov | Inaccurate under non-steady-state conditions, leading to errors in calculating glucose production and appearance. nih.govresearchgate.net |
| Triple-Tracer | Uses one oral and two variably-infused intravenous tracers to minimize changes in tracer-to-tracee ratios. physiology.org | Provides highly accurate, model-independent measurements of glucose kinetics even in non-steady-state. nih.govresearchgate.net | Technically more complex, requiring a priori knowledge of expected glucose kinetics to program infusions. humankinetics.com |
Exploration of L-Glucose-[1-3H(N)] in Novel Preclinical Disease Paradigms Beyond Classical Metabolic Disorders
While diabetes and obesity are classical areas for glucose research, the role of glucose metabolism and transport is increasingly recognized in a wider range of pathologies. L-Glucose-[1-3H(N)] and its next-generation derivatives are well-suited to explore these novel preclinical disease paradigms.
Cancer: As mentioned, certain malignant tumors exhibit an unexpected uptake of fluorescent L-glucose derivatives, a phenomenon linked to tumor heterogeneity and metabolic reprogramming. nih.gov This suggests that L-glucose probes could be used to identify aggressive cancer phenotypes. Furthermore, L-Glucose-[1-3H(N)] can be used in preclinical cancer models to precisely measure the extracellular volume of tumors, providing critical information about the tumor microenvironment and its influence on drug delivery and efficacy.
Neurodegenerative Diseases: The brain is highly dependent on glucose, and disruptions in glucose transport and metabolism are implicated in diseases like Alzheimer's. While most imaging focuses on the metabolic deficits using FDG-PET, L-glucose-based tracers could provide complementary information about the integrity of the blood-brain barrier and changes in the brain's extracellular space, which are also features of neurodegeneration.
By expanding the application of L-glucose tracers to these fields, researchers can gain new insights into the role of glucose homeostasis and transport in a broad spectrum of human diseases.
Q & A
Basic: What are the key considerations for synthesizing L-Glucose-[1-3H(N)] with high isotopic purity?
Methodological Answer:
Synthesis of L-Glucose-[1-3H(N)] typically involves tritium labeling at the C1 position. A common approach is catalytic tritiation of a precursor (e.g., L-glucose-1-aldehyde) using tritium gas (³H₂) under controlled conditions . Critical steps include:
- Precursor Purification : Ensure the L-glucose precursor is enantiomerically pure to avoid D-glucose contamination, which can skew metabolic studies .
- Isotopic Purity Verification : Use liquid scintillation counting (LSC) to measure specific activity (e.g., Ci/mmol) and NMR/mass spectrometry to confirm labeling position and absence of unlabeled isomers .
- Byproduct Removal : Employ HPLC or column chromatography to separate tritiated products from unreacted precursors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
